2-(1H-imidazol-1-yl)cyclohexanone
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Overview
Description
2-(1H-imidazol-1-yl)cyclohexanone is a chemical compound that features an imidazole ring attached to a cyclohexanone structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)cyclohexanone typically involves the reaction of imidazole with cyclohexanone under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . These reactions often require catalysts and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often using readily available starting materials and catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbonyl group in cyclohexanone can be reduced to form cyclohexanol derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. These reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, cyclohexanol derivatives, and substituted imidazole compounds. These products can have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2-(1H-imidazol-1-yl)cyclohexanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)cyclohexanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 1-(1H-imidazol-1-yl)ethanone
- 2-(1H-imidazol-1-yl)acetic acid
- 1-(1H-imidazol-1-yl)propane-2-one
Uniqueness
2-(1H-imidazol-1-yl)cyclohexanone is unique due to its combination of the imidazole ring and cyclohexanone structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
100199-10-8 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-imidazol-1-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H12N2O/c12-9-4-2-1-3-8(9)11-6-5-10-7-11/h5-8H,1-4H2 |
InChI Key |
JTLJLLSRDWMDCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)N2C=CN=C2 |
Origin of Product |
United States |
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